molecular formula C20H25N3O4 B2906069 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-(2-methoxyphenyl)piperazine CAS No. 2034429-79-1

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B2906069
CAS No.: 2034429-79-1
M. Wt: 371.437
InChI Key: NPTYNEBOFQOELG-UHFFFAOYSA-N
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Description

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-(2-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C20H25N3O4 and its molecular weight is 371.437. The purity is usually 95%.
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Properties

IUPAC Name

[2-(2-methoxyethoxy)pyridin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-25-13-14-27-19-15-16(7-8-21-19)20(24)23-11-9-22(10-12-23)17-5-3-4-6-18(17)26-2/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTYNEBOFQOELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Characterization Tools :

TechniqueKey ParametersReference
NMR 1^1H (δ 7.2–6.8 ppm for aromatic protons), 13^{13}C (carbonyl at ~170 ppm)
HPLC Purity >95% (C18 column, acetonitrile/water mobile phase)
X-ray Crystallography Confirms piperazine chair conformation and hydrogen bonding (R factor <0.05)

Basic Question: How does the compound’s structure influence its physicochemical properties?

Methodological Answer:
The 2-methoxyethoxy-pyridine moiety enhances solubility in polar solvents (logP ~2.5), while the 2-methoxyphenyl group contributes to π-π stacking with aromatic residues in biological targets. Computational modeling (e.g., DFT) predicts intramolecular hydrogen bonding between the pyridine carbonyl and methoxy groups, stabilizing the conformation .

Advanced Question: How to design experiments to evaluate its interaction with serotonin/dopamine receptors?

Methodological Answer:

Radioligand Binding Assays : Use 3^3H-labeled ligands (e.g., 5-HT1A_{1A}, D2_2) on transfected HEK293 cells. Measure IC50_{50} values and compare to reference antagonists (e.g., ketanserin) .

Functional Assays : cAMP inhibition (for GPCR activity) or calcium flux assays .

Structural Docking : Perform molecular dynamics simulations using receptor crystal structures (e.g., PDB 6WGT) to identify binding poses .

Advanced Question: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation time).
  • Metabolic Instability : Test stability in liver microsomes and adjust experimental timelines .
  • Structural Analogues : Compare with derivatives lacking the methoxyethoxy group to isolate functional contributions .

Advanced Question: What strategies optimize structure-activity relationships (SAR) for target selectivity?

Methodological Answer:

Substitution Patterns : Synthesize derivatives with halogens (F, Cl) at the phenyl ring to enhance lipophilicity and receptor affinity .

Bioisosteric Replacement : Replace the pyridine ring with thiazole or isoquinoline to modulate electronic effects .

Pharmacophore Mapping : Use QSAR models to prioritize substituents based on steric/electronic descriptors .

Advanced Question: How to validate analytical methods for quantifying the compound in biological matrices?

Methodological Answer:

LC-MS/MS : Develop a validated method with:

  • LOD : 0.1 ng/mL (ESI+ mode, m/z 430 → 285).
  • Recovery : >85% in plasma (protein precipitation with acetonitrile) .

Cross-Validation : Compare with HPLC-UV (λ = 254 nm) for consistency .

Advanced Question: How to assess its stability under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation Studies :

  • Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24h. Monitor via TLC .
  • Oxidative Stress : 3% H2_2O2_2, quantify degradation products (e.g., pyridine-N-oxide) .

Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C) .

Advanced Question: What in vitro models predict its metabolic fate?

Methodological Answer:

Liver Microsomes : Incubate with human/rat microsomes + NADPH. Identify metabolites via UPLC-QTOF (e.g., O-demethylation at methoxyphenyl) .

CYP450 Inhibition : Screen for CYP3A4/2D6 inhibition using fluorescent substrates .

Advanced Question: How to address challenges in crystallizing the compound for structural studies?

Methodological Answer:

Solvent Screening : Test mixtures (e.g., DMSO/water, ethanol/ethyl acetate) for slow evaporation.

Polymorphism Control : Use seeding techniques and monitor via PXRD .

Cryoprotection : Flash-cool crystals in liquid N2_2 with 25% glycerol for X-ray diffraction .

Advanced Question: What in vitro toxicity assays are recommended for early-stage safety profiling?

Methodological Answer:

Hepatotoxicity : Measure ALT/AST release in HepG2 cells .

hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC50_{50} >10 μM acceptable) .

Cytotoxicity : MTT assay in HEK293 cells (CC50_{50} >100 μM target) .

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